Potassium lauroyl sarcosinate

Description

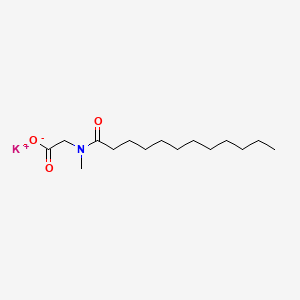

Structure

3D Structure of Parent

Properties

CAS No. |

38932-32-0 |

|---|---|

Molecular Formula |

C15H28KNO3 |

Molecular Weight |

309.49 g/mol |

IUPAC Name |

potassium;2-[dodecanoyl(methyl)amino]acetate |

InChI |

InChI=1S/C15H29NO3.K/c1-3-4-5-6-7-8-9-10-11-12-14(17)16(2)13-15(18)19;/h3-13H2,1-2H3,(H,18,19);/q;+1/p-1 |

InChI Key |

JEMLSRUODAIULV-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCC(=O)N(C)CC(=O)[O-].[K+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Potassium Lauroyl Sarcosinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis and purification methodologies for potassium lauroyl sarcosinate. It includes detailed experimental protocols, quantitative data summaries, and visual representations of the chemical pathways and workflows to support research, development, and manufacturing activities.

Introduction

This compound, the potassium salt of N-lauroylsarcosine, is an anionic surfactant widely utilized in the pharmaceutical, cosmetic, and personal care industries. Its appeal lies in its mildness, excellent foaming properties, and biodegradability. This document outlines the core chemical synthesis routes and subsequent purification strategies to obtain high-purity this compound suitable for demanding applications.

Synthesis of this compound

The industrial synthesis of this compound is primarily achieved through two well-established methods: the Schotten-Baumann reaction and the direct condensation of lauric acid with sarcosine (B1681465), followed by neutralization.

Schotten-Baumann Reaction Method

This classic method involves the acylation of sarcosine with lauroyl chloride in the presence of a base. The subsequent neutralization of the resulting N-lauroylsarcosine with potassium hydroxide (B78521) yields the final product.

Reaction Scheme:

-

Lauroyl Chloride Formation: Lauric acid is converted to lauroyl chloride using a chlorinating agent such as thionyl chloride or phosphorus trichloride.

-

Acylation (Schotten-Baumann Reaction): Lauroyl chloride is then reacted with sarcosine under alkaline conditions.

-

Neutralization: The resulting N-lauroylsarcosine is neutralized with potassium hydroxide to form this compound.

Caption: Schotten-Baumann synthesis pathway for this compound.

Experimental Protocol:

Step 1: Synthesis of Lauroyl Chloride

-

To a stirred solution of lauric acid (200 g, 1.0 mol) in an inert solvent such as dichloromethane (B109758) (500 mL) at 25°C under a nitrogen blanket, slowly add thionyl chloride (123 g, 1.03 mol) over a period of 2 hours, maintaining the temperature below 25°C.

-

The hydrochloric acid and sulfur dioxide generated during the reaction should be scrubbed in a caustic solution.

-

After the addition is complete, continue stirring for an additional 2 hours at room temperature.

-

The solvent is then removed under vacuum to yield lauroyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of N-Lauroylsarcosine

-

Prepare a solution of sodium sarcosinate by dissolving sarcosine (98 g, 1.1 mol) in an aqueous solution of sodium hydroxide.

-

In a separate reaction vessel, add the freshly prepared lauroyl chloride (218.5 g, 1.0 mol).

-

Simultaneously add the sodium sarcosinate solution and a 40% aqueous sodium hydroxide solution to the lauroyl chloride, maintaining the pH between 10.3 and 10.6 and the temperature at 10-15°C.

-

After the addition is complete, continue the reaction for an additional 3 hours at 25-30°C while maintaining the pH.

-

Acidify the reaction mixture with hydrochloric acid to precipitate N-lauroylsarcosine.

-

Filter the precipitate and wash with water to remove inorganic salts.

Step 3: Neutralization to this compound

-

Suspend the purified N-lauroylsarcosine in water.

-

Slowly add a stoichiometric amount of aqueous potassium hydroxide solution with stirring until the N-lauroylsarcosine is completely dissolved and the pH of the solution is neutral (pH 7.0-7.5).

-

The resulting solution is this compound, which can be used as is or further purified.

Direct Condensation and Neutralization Method

This method involves the direct reaction of lauric acid and sarcosine at elevated temperatures, followed by neutralization with potassium hydroxide. This approach avoids the use of halogenating agents.

Reaction Scheme:

-

Condensation: Lauric acid and sarcosine are heated together, typically in the presence of a catalyst, to form N-lauroylsarcosine with the removal of water.

-

Neutralization: The resulting N-lauroylsarcosine is then neutralized with potassium hydroxide.

Caption: Direct condensation synthesis pathway for this compound.

Experimental Protocol:

-

In a reaction vessel equipped with a stirrer, thermometer, and a distillation setup, combine lauric acid (200 g, 1.0 mol) and sarcosine (98 g, 1.1 mol).

-

Heat the mixture to 140-180°C under a nitrogen atmosphere.

-

Water will be formed during the reaction and should be continuously removed by distillation.

-

The reaction is monitored by measuring the acid value of the reaction mixture. The reaction is considered complete when the acid value is stable.

-

Cool the resulting N-lauroylsarcosine to 80-90°C.

-

Slowly add a stoichiometric amount of aqueous potassium hydroxide solution with stirring to neutralize the N-lauroylsarcosine.

-

The final product is an aqueous solution of this compound.

Table 1: Comparison of Synthesis Methods

| Parameter | Schotten-Baumann Reaction | Direct Condensation |

| Starting Materials | Lauric acid, Sarcosine, Thionyl chloride, Base | Lauric acid, Sarcosine, KOH |

| Key Intermediates | Lauroyl chloride, N-Lauroylsarcosine | N-Lauroylsarcosine |

| Reaction Conditions | Low temperature (10-30°C) for acylation | High temperature (140-180°C) for condensation |

| Reagent Toxicity | Use of hazardous thionyl chloride | Avoids halogenating agents |

| Byproducts | HCl, SO2, NaCl | Water |

| Yield | Generally high | Can be lower due to side reactions at high temp. |

| Purity of Crude | Can be higher | May contain unreacted starting materials |

Purification of this compound

The crude this compound solution or solid often contains impurities such as unreacted starting materials, byproducts like potassium chloride, and residual solvents. High-purity material is often required for pharmaceutical and specialized cosmetic applications.

Recrystallization

Recrystallization is a common and effective method for purifying solid this compound. The choice of solvent is critical for successful purification.

Experimental Protocol (General):

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture of alcohol and water).

-

Hot filter the solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to induce crystallization.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the purified crystals under vacuum.

Table 2: Recrystallization Solvents and Expected Purity

| Solvent System | Typical Purity Achieved | Notes |

| Ethanol | >98% | Good for removing inorganic salts. |

| Methanol | >98% | Similar to ethanol, good for general purification.[1] |

| Ethanol/Water | Variable | Can be optimized to selectively crystallize the product. |

| Acetone | Can be effective | Good for removing non-polar impurities. |

Chromatographic Methods

For very high purity requirements, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) can be employed. While primarily an analytical technique, preparative HPLC can be used for purification.

Experimental Protocol (Analytical HPLC - adaptable for preparative scale):

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid in water.

-

Mobile Phase B: 0.085% Trifluoroacetic acid in acetonitrile.

-

Gradient Elution: A suitable gradient from a higher concentration of mobile phase A to a higher concentration of mobile phase B.

-

Detection: UV at 210 nm.

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition.

This method can be scaled up using a preparative HPLC system and a larger column to isolate the pure this compound fraction.

Caption: General purification workflow for this compound.

Conclusion

The synthesis of this compound can be effectively achieved through either the Schotten-Baumann reaction or direct condensation, with the choice of method depending on factors such as available equipment, safety considerations, and desired purity of the crude product. Subsequent purification via recrystallization is a robust method for achieving high purity, while chromatographic techniques can be employed for applications demanding the highest quality material. The protocols and data presented in this guide provide a solid foundation for the synthesis and purification of this compound in a research and development setting.

References

Navigating the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of Potassium Lauroyl Sarcosinate

For Immediate Release

This technical guide provides a comprehensive overview of the methodologies required for the crystal structure analysis of potassium lauroyl sarcosinate (K-LS), an anionic surfactant of significant interest in the pharmaceutical and cosmetic industries. While a definitive, publicly available crystal structure for K-LS has yet to be reported, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals on the necessary experimental protocols, from synthesis to crystallographic analysis.

This compound, with the molecular formula C₁₅H₂₈KNO₃, is an amphiphilic molecule featuring a hydrophobic 12-carbon lauroyl chain and a hydrophilic sarcosinate head group.[1][2] Its structure dictates its function as a surfactant, and a detailed understanding of its solid-state arrangement is crucial for optimizing its performance in various applications. The crystal packing is anticipated to be stabilized by a network of intermolecular forces, including ionic interactions between the potassium cation and the carboxylate group, as well as N–H⋯O and C–H⋯O hydrogen bonds.[1] Based on related long-chain carboxylate salts, it is hypothesized that this compound will crystallize in either an orthorhombic or monoclinic system.[1]

Summary of Key Molecular and Physical Properties

The following table summarizes the known quantitative data for this compound. The crystallographic parameters are presented as placeholders, representing the data that would be obtained through the successful application of the experimental protocols outlined in this guide.

| Property | Value |

| Molecular Formula | C₁₅H₂₈KNO₃ |

| Molecular Weight | 309.49 g/mol |

| CAS Number | 38932-32-0 |

| Hypothetical Crystallographic Data | |

| Crystal System | Orthorhombic or Monoclinic (To be determined) |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Calculated Density (g/cm³) | To be determined |

| R-factor | To be determined |

Experimental Protocols

A successful crystal structure analysis of this compound hinges on a meticulous and sequential experimental workflow. This involves the synthesis of a high-purity compound, the growth of single crystals suitable for X-ray diffraction, and the subsequent collection and analysis of crystallographic data.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the acylation of sarcosine (B1681465) followed by neutralization. A common and effective method is the Schotten-Baumann reaction.

Materials:

-

Lauroyl chloride

-

Sarcosine

-

Potassium hydroxide (B78521) (KOH)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Deionized water

Procedure:

-

Acylation of Sarcosine: Dissolve sarcosine in an aqueous solution of potassium hydroxide. While vigorously stirring and maintaining a low temperature (0-5 °C) with an ice bath, slowly add lauroyl chloride dropwise.

-

pH Adjustment and Extraction: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 2-3 hours. Acidify the solution with hydrochloric acid to precipitate the N-lauroyl sarcosine.

-

Purification of N-lauroyl sarcosine: The crude N-lauroyl sarcosine is then extracted using diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the purified N-lauroyl sarcosine.

-

Neutralization: The purified N-lauroyl sarcosine is dissolved in ethanol (B145695), and a stoichiometric amount of an aqueous potassium hydroxide solution is added dropwise while stirring.

-

Final Product Isolation: The solvent is removed by rotary evaporation to yield this compound as a solid. The product should be further purified by recrystallization to achieve a purity suitable for single crystal growth.

Single Crystal Growth

Growing single crystals of surfactants can be challenging due to their amphiphilic nature. Several methods should be attempted to obtain crystals of sufficient size and quality (diffraction-quality crystals are typically >0.1 mm in all dimensions).[3]

Methods for Crystallization:

-

Slow Evaporation: Prepare a saturated solution of this compound in a suitable solvent (e.g., a mixture of ethanol and water). The solution is then filtered to remove any particulate matter and left in a loosely covered container in a vibration-free environment. The slow evaporation of the solvent will gradually increase the concentration, leading to the formation of crystals.

-

Vapor Diffusion: This technique involves placing a small, concentrated drop of the this compound solution in a sealed container with a larger reservoir of a solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant slowly diffuses into the drop, reducing the solubility of the compound and promoting crystallization.

-

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature. The solution is then allowed to cool down very slowly. The decrease in temperature reduces the solubility, which can lead to the growth of single crystals.

X-ray Diffraction Analysis

Once suitable single crystals are obtained, the next step is to determine their three-dimensional structure using X-ray crystallography.

Procedure:

-

Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) in a stream of nitrogen gas to minimize thermal vibrations and radiation damage. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic arrangement. This model is then refined against the experimental data to improve the accuracy of the atomic positions, bond lengths, and bond angles.

Visualized Workflows and Pathways

To further elucidate the experimental and logical processes, the following diagrams are provided.

Caption: Synthesis of this compound.

Caption: From Pure Compound to Crystal Structure.

This guide provides a foundational framework for the successful crystal structure analysis of this compound. The elucidation of its precise three-dimensional structure will undoubtedly contribute to a deeper understanding of its properties and facilitate the development of new and improved formulations in various scientific and industrial fields.

References

The Core Mechanism of Action of Potassium Lauroyl Sarcosinate as a Surfactant: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium lauroyl sarcosinate is an anionic surfactant belonging to the N-acyl amino acid class.[1] Derived from the condensation of lauric acid, a naturally occurring fatty acid, and sarcosine (B1681465) (N-methylglycine), an amino acid, it is recognized for its mildness, excellent foaming properties, and biocompatibility.[1][2] These characteristics make it a valuable ingredient in a wide array of applications, from personal care and cosmetic formulations to pharmaceutical and drug delivery systems.[2][3] This technical guide provides a comprehensive overview of the fundamental mechanism of action of this compound as a surfactant, detailing its physicochemical properties, behavior in aqueous solutions, and interactions at interfaces.

Molecular Structure and Synthesis

The efficacy of this compound as a surfactant is rooted in its amphiphilic molecular structure. It comprises a hydrophobic lauroyl (dodecanoyl) tail and a hydrophilic sarcosinate headgroup with a potassium counter-ion.[4] This dual nature drives its interfacial activity.

Synthesis Pathway:

The synthesis of this compound is typically a two-step process:

-

Condensation Reaction: Lauric acid is reacted with sarcosine to form N-lauroyl sarcosine.[1]

-

Neutralization: The resulting N-lauroyl sarcosine is then neutralized with potassium hydroxide (B78521) to yield the final product, this compound.[1]

Physicochemical Properties

The surfactant properties of this compound are defined by several key physicochemical parameters. While specific data for the potassium salt is limited in the reviewed literature, data for its close analog, sodium lauroyl sarcosinate, provides valuable insights.

| Property | Value (for Sodium Lauroyl Sarcosinate) | Reference |

| Chemical Formula | C15H28KNO3 | [5] |

| Molecular Weight | 309.49 g/mol | [5] |

| Critical Micelle Concentration (CMC) | ~14.6 mM | [6] |

| Optimal pH Range for Foaming | Slightly acidic to neutral | [7] |

Mechanism of Action as a Surfactant

The primary mechanism of action of this compound as a surfactant involves its adsorption at interfaces and the formation of micelles in bulk solution.

Reduction of Surface Tension

In an aqueous environment, the hydrophobic lauroyl tails of the this compound molecules are repelled by water, while the hydrophilic sarcosinate heads are attracted to it. This forces the surfactant molecules to accumulate at the air-water or oil-water interface, with their hydrophobic tails oriented away from the water. This molecular arrangement disrupts the cohesive energy at the surface of the water, thereby reducing the surface tension.[8] The reduction in surface tension is a critical factor in the cleansing, wetting, and emulsifying properties of the surfactant.

Micelle Formation

As the concentration of this compound in an aqueous solution increases, the interface becomes saturated with surfactant molecules. Above a specific concentration, known as the Critical Micelle Concentration (CMC), it becomes energetically more favorable for the surfactant molecules to aggregate in the bulk of the solution.[9] These spherical aggregates are called micelles, with the hydrophobic tails forming the core and the hydrophilic heads forming the outer shell, which remains in contact with the surrounding water.

The formation of micelles is a dynamic equilibrium process. These micelles are responsible for the solubilization of oils and other hydrophobic substances, which is the fundamental principle behind detergency.

Interaction with Biological Surfaces

This compound is known for its mildness, which is attributed to its interaction with the skin and hair.

Interaction with Skin

The stratum corneum, the outermost layer of the skin, is composed of corneocytes embedded in a lipid matrix. Harsh surfactants can disrupt this lipid barrier and denature proteins, leading to irritation and dryness. Amino acid-based surfactants like this compound are considered milder because they interact less aggressively with skin components.[10] It is suggested that they can selectively remove dirt and excess sebum without extensively stripping the natural lipids of the skin.[2]

Interaction with Hair

On the hair surface, this compound acts as a cleansing and conditioning agent.[8] It effectively removes dirt and oil while also adsorbing onto the hair shaft. This adsorption helps to reduce static charge and improve the combability and feel of the hair.[11]

Applications in Drug Development

The self-assembling nature of this compound into micelles makes it a candidate for drug delivery systems. The hydrophobic core of the micelles can encapsulate poorly water-soluble drugs, increasing their solubility and bioavailability. The biocompatibility and mildness of sarcosinate surfactants are advantageous in formulations intended for topical or other routes of administration.

Experimental Protocols

The characterization of the surfactant properties of this compound involves several key experiments. The following are generalized protocols for these fundamental tests.

Determination of Critical Micelle Concentration (CMC) by Conductivity

Principle: The conductivity of an ionic surfactant solution changes at the CMC. Below the CMC, conductivity increases linearly with concentration. Above the CMC, the rate of increase slows down as the surfactant molecules form less mobile micelles. The CMC is determined from the break in the conductivity versus concentration plot.[12][13]

Methodology:

-

Prepare a stock solution of this compound of known concentration in deionized water.

-

Prepare a series of dilutions from the stock solution.

-

Measure the conductivity of each solution at a constant temperature using a calibrated conductivity meter.

-

Plot the specific conductivity versus the surfactant concentration.

-

The CMC is the concentration at the intersection of the two linear portions of the graph.[13]

Surface Tension Measurement by the du Noüy Ring Method

Principle: This method measures the force required to detach a platinum-iridium ring from the surface of a liquid. This force is proportional to the surface tension.[14][15]

Methodology:

-

Prepare solutions of this compound at various concentrations.

-

Calibrate the tensiometer with a liquid of known surface tension (e.g., deionized water).

-

Place the surfactant solution in the sample vessel and bring the clean platinum ring into contact with the surface.

-

Slowly raise the ring, pulling a meniscus of liquid with it.

-

Record the maximum force just before the lamella breaks.

-

Calculate the surface tension using the appropriate correction factors.

-

Plot surface tension versus the logarithm of the surfactant concentration to observe the reduction in surface tension and identify the CMC.[16]

Foam Stability Assessment (Ross-Miles Method)

Principle: This standardized method evaluates the initial foam volume (foaming ability) and the foam volume after a specific time (foam stability).[1][7]

Methodology:

-

Prepare a solution of this compound at a defined concentration and temperature.

-

Add a specific volume of the solution to the bottom of a graduated, jacketed glass column.

-

Pour a larger volume of the same solution from a specified height through a funnel, allowing it to fall and generate foam.

-

Measure the initial height of the foam column immediately after all the solution has been added.

-

Measure the foam height again after a set period (e.g., 5 minutes) to assess stability.[7]

Conclusion

This compound's mechanism of action as a surfactant is governed by its amphiphilic nature, which enables it to reduce surface tension and form micelles. These fundamental properties translate into effective cleansing, foaming, and emulsifying capabilities, coupled with a desirable mildness profile. This makes it a highly versatile and valuable ingredient for researchers, scientists, and drug development professionals in the formulation of a wide range of products. Further research to obtain specific quantitative data for the potassium salt would be beneficial for more precise formulation design.

References

- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 2. qzebright.com [qzebright.com]

- 3. phavi.umcs.pl [phavi.umcs.pl]

- 4. Surface Tension Tutorial | Mesa, AZ | 480-747-0636 [sensadyne.net]

- 5. This compound | C15H28KNO3 | CID 23679012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. cosmileeurope.eu [cosmileeurope.eu]

- 9. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. specialchem.com [specialchem.com]

- 12. justagriculture.in [justagriculture.in]

- 13. scribd.com [scribd.com]

- 14. tegewa.de [tegewa.de]

- 15. ipkm.tu-darmstadt.de [ipkm.tu-darmstadt.de]

- 16. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

Introduction to Potassium Lauroyl Sarcosinate and its Critical Micelle Concentration

An In-depth Technical Guide to the Critical Micelle Concentration of Potassium Lauroyl Sarcosinate in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of this compound in aqueous solutions. It is designed for researchers, scientists, and professionals in drug development who utilize surfactants in their work. This guide covers quantitative data on CMC, detailed experimental protocols for its determination, and a discussion of the key factors influencing micellization.

This compound, with the chemical formula C₁₅H₂₈KNO₃, is an anionic surfactant derived from sarcosine, a naturally occurring amino acid.[1] It is known for its mildness, excellent foaming properties, and biodegradability, making it a valuable ingredient in personal care products and of growing interest in pharmaceutical formulations.[1][2][3]

The critical micelle concentration (CMC) is a fundamental property of a surfactant, defined as the concentration at which surfactant monomers in a solution begin to self-assemble into micelles.[4] Below the CMC, surfactant molecules exist primarily as individual monomers. As the concentration increases to the CMC, the monomers aggregate to form organized structures called micelles, which have a hydrophobic core and a hydrophilic shell.[4] This process is accompanied by abrupt changes in the physicochemical properties of the solution, such as surface tension, conductivity, and the solubilization of hydrophobic substances. The CMC is a crucial parameter as it dictates the concentration at which the surfactant becomes effective for applications like solubilization, emulsification, and detergency.

Quantitative Data on the Critical Micelle Concentration

While specific experimental data for the critical micelle concentration of this compound is not extensively documented in publicly available literature, its behavior is expected to be very similar to its sodium counterpart, sodium lauroyl sarcosinate (also known as sodium N-lauroyl sarcosinate or SLSar). The CMC of sodium lauroyl sarcosinate has been reported to be approximately 14.3 to 14.6 mmol/L at or near room temperature.[1][5][6]

| Surfactant | Critical Micelle Concentration (CMC) | Temperature (°C) | Comments |

| This compound | ~14.3 - 14.6 mmol/L (estimated) | 25 - 30 | Expected to be similar to the sodium salt. |

| Sodium Lauroyl Sarcosinate | 14.3 mmol/L | 25 | Determined by various methods, including tensiometry and conductivity.[1] |

| Sodium Lauroyl Sarcosinate | 14.6 mM | 20 - 25 | Reported by a commercial supplier. |

| Sodium Lauroyl Sarcosinate | 14.57 mM | 30 | Literature value.[5] |

Factors Influencing the Critical Micelle Concentration

Several factors can influence the CMC of an ionic surfactant like this compound in an aqueous solution. Understanding these factors is critical for formulating effective drug delivery systems and other applications.

Caption: Factors influencing the Critical Micelle Concentration.

Experimental Protocols for CMC Determination

The CMC of this compound can be determined using various experimental techniques that monitor a change in a physical property of the solution as a function of surfactant concentration. The most common methods are surface tensiometry, conductometry, and fluorescence spectroscopy.[7][8]

Surface Tension Method

Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases. Once the CMC is reached and micelles form, the surface becomes saturated with monomers, and the surface tension remains relatively constant with further increases in surfactant concentration.[9] The CMC is determined from the breakpoint in a plot of surface tension versus the logarithm of the surfactant concentration.

Experimental Workflow:

Caption: Workflow for CMC determination by surface tensiometry.

Conductivity Method

Principle: For ionic surfactants like this compound, the conductivity of the solution changes with surfactant concentration. Below the CMC, the surfactant exists as individual ions (potassium and lauroyl sarcosinate), and the conductivity increases linearly with concentration. Above the CMC, the formation of larger, less mobile micelles leads to a decrease in the slope of the conductivity versus concentration plot.[9][10] The CMC is identified as the concentration at the intersection of the two linear portions of the plot.

Experimental Workflow:

Caption: Workflow for CMC determination by conductometry.

Fluorescence Spectroscopy Method

Principle: This method utilizes a fluorescent probe, such as pyrene (B120774), whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. When micelles form, pyrene preferentially partitions into the hydrophobic core of the micelles.[11] This change in the microenvironment causes a shift in the fine structure of the pyrene emission spectrum. The ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is plotted against the surfactant concentration. A sharp decrease in the I₁/I₃ ratio indicates the onset of micelle formation, and the CMC is determined from this transition.[11]

Experimental Workflow:

Caption: Workflow for CMC determination by fluorescence spectroscopy.

Conclusion

The critical micelle concentration is a pivotal parameter for the effective application of this compound in research, drug development, and various industrial formulations. While direct experimental values for its CMC are not as prevalent as for its sodium analog, a close approximation can be reliably used. The choice of experimental method for CMC determination will depend on the specific laboratory equipment available and the nature of the formulation being studied. By understanding the factors that influence the CMC and employing precise measurement techniques, researchers can optimize the use of this versatile surfactant.

References

- 1. Buy this compound | 38932-32-0 [smolecule.com]

- 2. qzebright.com [qzebright.com]

- 3. specialchem.com [specialchem.com]

- 4. researchgate.net [researchgate.net]

- 5. thomassci.com [thomassci.com]

- 6. researchgate.net [researchgate.net]

- 7. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 10. fpharm.uniba.sk [fpharm.uniba.sk]

- 11. researchgate.net [researchgate.net]

In Vitro Biodegradation Pathway of Potassium Lauroyl Sarcosinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro biodegradation pathway of potassium lauroyl sarcosinate, an anionic surfactant widely used in personal care products and various industrial applications. This document details the enzymatic hydrolysis of the parent molecule into its constituent components, lauric acid and sarcosine (B1681465), and their subsequent entry into common metabolic pathways. Quantitative data from ready biodegradability studies are presented, alongside detailed experimental protocols for the assessment of biodegradation. Visual diagrams of the metabolic pathways and experimental workflows are included to facilitate a deeper understanding of the processes involved.

Introduction

This compound, the potassium salt of N-lauroylsarcosine, is an amino acid-based surfactant valued for its mildness, good foaming properties, and biocompatibility. As with any chemical intended for widespread use, a thorough understanding of its environmental fate is crucial. This guide focuses on the in vitro biodegradation of this compound, providing researchers, scientists, and drug development professionals with the necessary technical information to assess its environmental profile. The primary mechanism of degradation is the enzymatic cleavage of the amide bond, a process that is readily carried out by a wide range of microorganisms.

Biodegradation Pathway

The in vitro biodegradation of this compound is initiated by the enzymatic hydrolysis of the amide bond, yielding lauric acid and sarcosine. This initial cleavage is catalyzed by amidohydrolases, such as N-acyl-L-amino acid amidohydrolase, which are commonly found in various microorganisms.

Initial Hydrolysis

The primary and rate-limiting step in the biodegradation of this compound is the cleavage of the amide linkage. This reaction is catalyzed by various microbial amidases or acylases. For instance, N-acyl-aliphatic-L-amino acid amidohydrolase (EC 3.5.1.14) is known to hydrolyze N-acylated amino acids.[1][2] Enzymes with specificity for long-chain N-acyl amino acids, such as those found in Pseudomonas and Mycobacterium species, are particularly relevant.[3][4]

This compound + H₂O → Lauric Acid + Sarcosine

Metabolism of Lauric Acid

Lauric acid, a saturated 12-carbon fatty acid, is a common dietary component and is readily metabolized by most microorganisms. The primary catabolic pathway for fatty acids is β-oxidation. In this process, the fatty acid is sequentially shortened by two carbon atoms in each cycle, producing acetyl-CoA. The acetyl-CoA then enters the tricarboxylic acid (TCA) cycle for complete oxidation to carbon dioxide and water, generating cellular energy in the form of ATP.

Metabolism of Sarcosine

Sarcosine (N-methylglycine) is a naturally occurring amino acid derivative. Its microbial degradation is primarily initiated by the enzyme sarcosine oxidase. This enzyme catalyzes the oxidative demethylation of sarcosine to yield glycine, formaldehyde, and hydrogen peroxide. Glycine, a common amino acid, can then enter central metabolic pathways and be utilized for biosynthesis or be further catabolized to CO₂ and NH₃.

Quantitative Biodegradation Data

Table 1: Ready Biodegradability of Sodium Lauroyl Sarcosinate

| Test Method | Inoculum | Duration (days) | Result | Reference |

| OECD 301D (Closed Bottle Test) | Activated sludge | 28 | 82% biodegradation | [5] |

This result indicates that sodium lauroyl sarcosinate is readily biodegradable, and it is highly probable that this compound exhibits a similar biodegradation profile due to the interchangeability of the counter-ion in an aqueous environment.

Experimental Protocols

OECD 301D: Closed Bottle Test for Ready Biodegradability

This method is suitable for the evaluation of water-soluble compounds like this compound. The principle involves the degradation of the test substance by a microbial inoculum in a closed, completely filled bottle, and the determination of the consumed oxygen over a 28-day period.

Materials:

-

Biochemical Oxygen Demand (BOD) bottles (glass, with stoppers)

-

Mineral medium (as specified in OECD 301)

-

Inoculum (e.g., effluent from a domestic wastewater treatment plant)

-

This compound (test substance)

-

Sodium benzoate (B1203000) (reference substance)

-

Dissolved oxygen meter and probe

Procedure:

-

Preparation of Mineral Medium: Prepare the mineral medium according to the OECD 301 guideline. This medium provides essential mineral nutrients for the microorganisms.

-

Preparation of Inoculum: Collect a fresh sample of activated sludge from a domestic wastewater treatment plant. Allow it to settle, and use the supernatant as the inoculum.

-

Preparation of Test Solutions:

-

Test Substance Solution: Prepare a solution of this compound in the mineral medium at a concentration that will result in a theoretical oxygen demand (ThOD) of 2-5 mg/L.

-

Reference Substance Solution: Prepare a solution of sodium benzoate in the mineral medium at a similar ThOD.

-

Blank: Prepare a solution containing only the mineral medium and the inoculum.

-

Toxicity Control: Prepare a solution containing the test substance, reference substance, and inoculum.

-

-

Filling of BOD Bottles: Carefully fill the BOD bottles to the brim with the respective test solutions, ensuring no air bubbles are trapped.

-

Incubation: Incubate the sealed bottles in the dark at 20 ± 1°C for 28 days.

-

Measurement of Dissolved Oxygen: At predetermined intervals (e.g., day 0, 7, 14, 21, and 28), measure the dissolved oxygen concentration in replicate bottles for each test solution.

-

Calculation of Biodegradation:

-

Calculate the Biochemical Oxygen Demand (BOD) for each measurement time point by subtracting the dissolved oxygen concentration from the initial (day 0) concentration.

-

Correct the BOD of the test and reference substances by subtracting the BOD of the blank.

-

Calculate the percentage of biodegradation as: % Biodegradation = (BOD / ThOD) x 100

-

A substance is considered readily biodegradable if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.

Enzymatic Hydrolysis of N-Lauroylsarcosine

This protocol provides a general method for assessing the enzymatic hydrolysis of the amide bond in N-lauroylsarcosine.

Materials:

-

N-lauroylsarcosine (substrate)

-

Amidohydrolase/Acylase enzyme preparation

-

Buffer solution (e.g., phosphate (B84403) buffer, pH 7.0)

-

Analytical method for quantification of lauric acid or sarcosine (e.g., HPLC, GC-MS)

Procedure:

-

Preparation of Substrate Solution: Prepare a stock solution of N-lauroylsarcosine in the buffer solution.

-

Enzyme Reaction:

-

In a reaction vessel, combine the substrate solution and the enzyme preparation.

-

Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) with gentle agitation.

-

Take aliquots of the reaction mixture at different time intervals (e.g., 0, 15, 30, 60, 120 minutes).

-

-

Reaction Termination and Analysis:

-

Terminate the enzymatic reaction in the aliquots (e.g., by adding acid or heat).

-

Analyze the samples for the concentration of the product (lauric acid or sarcosine) using a suitable analytical technique.

-

-

Data Analysis: Plot the concentration of the product formed over time to determine the rate of enzymatic hydrolysis.

Conclusion

The in vitro biodegradation of this compound proceeds through a well-defined pathway initiated by enzymatic hydrolysis of the amide bond to form lauric acid and sarcosine. Both of these breakdown products are readily metabolized by microorganisms through common metabolic pathways, namely β-oxidation and amino acid catabolism, respectively. Quantitative data from standardized ready biodegradability tests on the closely related sodium lauroyl sarcosinate confirm its high potential for rapid and ultimate biodegradation in the environment. The experimental protocols provided in this guide offer a framework for researchers to further investigate the biodegradation of this and other similar surfactants.

References

- 1. datainsightsmarket.com [datainsightsmarket.com]

- 2. jmcs.org.mx [jmcs.org.mx]

- 3. Novel recombinant aminoacylase from Paraburkholderia monticola capable of N-acyl-amino acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oecd.org [oecd.org]

- 5. Production and characterization of N-acyl-D-glutamate amidohydrolase from Pseudomonas sp. strain 5f-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Potassium Lauroyl Sarcosinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of potassium lauroyl sarcosinate, a widely used anionic surfactant in the pharmaceutical and cosmetic industries. A thorough understanding of its structural and vibrational properties through Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy is crucial for formulation development, quality control, and mechanistic studies. This document outlines the theoretical basis, experimental protocols, and spectral analysis of this compound.

Introduction to this compound

This compound, the potassium salt of N-lauroylsarcosine, is an amino acid-based surfactant known for its excellent foaming, cleansing, and mildness properties.[1][2] Its amphiphilic nature, consisting of a hydrophobic 12-carbon lauroyl chain and a hydrophilic sarcosinate headgroup, allows it to form micelles in aqueous solutions and interact with various interfaces.[3] Spectroscopic techniques like NMR and FTIR are indispensable tools for confirming its molecular structure, identifying functional groups, and studying its aggregation behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound by probing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H and ¹³C NMR Spectral Data

Due to the limited availability of published NMR data specifically for this compound, the following data is based on the closely related sodium N-lauroyl sarcosinate and N-lauroylsarcosine.[4][5] The chemical shifts are expected to be very similar, with minor variations possible due to the difference in the counter-ion.

The ¹H and ¹³C NMR spectra of N-acyl sarcosinates in aqueous solution are complicated by the presence of cis and trans conformers arising from restricted rotation around the amide bond. This results in the splitting of signals for the nuclei near the amide linkage.[5]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in D₂O

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| CH₃ (terminal) | ~ 0.88 | t | |

| (CH₂)₈ | ~ 1.28 | m | |

| CH₂-CH₂-C=O | ~ 1.60 | m | |

| CH₂-C=O | ~ 2.30 | t | |

| N-CH₃ | ~ 2.95 (trans), ~ 3.10 (cis) | s | Two singlets for cis/trans isomers |

| N-CH₂ | ~ 4.00 (trans), ~ 4.15 (cis) | s | Two singlets for cis/trans isomers |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in D₂O

| Assignment | Predicted Chemical Shift (δ, ppm) |

| CH₃ (terminal) | ~ 14.0 |

| (CH₂)ₙ | ~ 22.5 - 32.0 |

| CH₂-CH₂-C=O | ~ 25.5 |

| CH₂-C=O | ~ 36.0 |

| N-CH₃ | ~ 35.5 (trans), ~ 42.0 (cis) |

| N-CH₂ | ~ 51.0 (trans), ~ 58.0 (cis) |

| C=O (amide) | ~ 175.0 |

| C=O (carboxylate) | ~ 178.0 |

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for acquiring NMR spectra of this compound.

Materials:

-

This compound

-

Deuterium (B1214612) Oxide (D₂O)

-

NMR tubes

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of D₂O in a clean vial.

-

Vortex the solution until the sample is fully dissolved.

-

Transfer the solution to an NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of D₂O.

-

Shim the magnetic field to obtain a sharp and symmetrical solvent peak.

-

Set the appropriate spectral width and number of scans for both ¹H and ¹³C experiments.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum.

-

Acquire the proton-decoupled ¹³C NMR spectrum.

-

Process the spectra (Fourier transform, phase correction, and baseline correction).

-

Reference the spectra to an internal or external standard (e.g., TSP or DSS).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. This technique is highly effective for identifying the functional groups present in this compound.

FTIR Spectral Data

The FTIR spectrum of this compound is characterized by several key absorption bands. The data presented here is based on the analysis of sodium N-lauroylsarcosinate hydrate (B1144303) and the general characteristics of alkali metal carboxylates.[6][7] The spectrum of the potassium salt is expected to be very similar to that of the sodium salt.[8]

Table 3: Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Intensity |

| ~ 3300 | O-H stretch | Hydrated water | Broad, Strong |

| 2955, 2920, 2850 | C-H stretch | CH₃ and CH₂ groups of lauroyl chain | Strong |

| ~ 1645 | C=O stretch (Amide I) | Amide | Strong |

| ~ 1560 | C=O asymmetric stretch | Carboxylate (COO⁻) | Strong |

| ~ 1465 | C-H bend (scissoring) | CH₂ groups | Medium |

| ~ 1410 | C=O symmetric stretch | Carboxylate (COO⁻) | Strong |

| ~ 1380 | C-H bend (umbrella) | CH₃ group | Medium |

| ~ 720 | C-H rock | -(CH₂)ₙ- (n ≥ 4) | Weak |

The key diagnostic peaks are the strong amide C=O stretch and the two strong bands corresponding to the asymmetric and symmetric stretching of the carboxylate anion. The presence of a potassium counter-ion results in an ionic interaction with the carboxylate group.[9]

Experimental Protocol for FTIR Spectroscopy

The Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet methods are commonly used for solid-state FTIR analysis.

ATR-FTIR Method:

-

Sample Preparation: Place a small amount of the powdered this compound sample directly onto the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background to generate the absorbance spectrum.

-

KBr Pellet Method:

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with about 100-200 mg of dry KBr powder in an agate mortar.

-

Place the mixture into a pellet die and press it under high pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum with an empty sample holder.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

Conclusion

The spectroscopic characterization of this compound by NMR and FTIR provides a comprehensive understanding of its molecular structure and functional groups. While specific spectral data for the potassium salt is not widely published, a detailed analysis can be performed based on its close analog, sodium lauroyl sarcosinate, and the known behavior of similar compounds. The experimental protocols outlined in this guide provide a solid foundation for researchers and professionals to perform accurate and reliable spectroscopic analysis of this important surfactant.

References

- 1. cosmileeurope.eu [cosmileeurope.eu]

- 2. qzebright.com [qzebright.com]

- 3. A comparison of the self-assembly behaviour of sodium N-lauroyl sarcosinate and sodium N-lauroyl glycinate surfactants in aqueous and aqueo-organic media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-LAUROYLSARCOSINE(97-78-9) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Sarcosine, n-lauroyl-, sodium salt [webbook.nist.gov]

- 8. This compound | C15H28KNO3 | CID 23679012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. SODIUM LAURYL SARCOSINATE - Ataman Kimya [atamanchemicals.com]

Unraveling the Thermal Degradation of Potassium Lauroyl Sarcosinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal decomposition of potassium lauroyl sarcosinate, an anionic surfactant widely utilized in the pharmaceutical and cosmetic industries. Although direct experimental data for this specific compound is not extensively available in public literature, this document synthesizes information from the thermal analysis of structurally related compounds, including potassium carboxylates and N-acyl amino acids, to project a detailed and chemically sound hypothesis of its thermal degradation pathway. This guide outlines projected decomposition stages, potential evolved gaseous products, and detailed experimental protocols for conducting a thorough thermal analysis. All quantitative projections are presented in clear, tabular format, and a generalized experimental workflow is visualized using the DOT language.

Introduction

This compound (C₁₅H₂₈KNO₃) is the potassium salt of lauroyl sarcosinate, an N-acyl derivative of the amino acid sarcosine (B1681465). Its amphiphilic nature, combining a hydrophobic 12-carbon lauroyl tail with a hydrophilic sarcosinate headgroup, imparts excellent surfactant, emulsifying, and foaming properties. These characteristics make it a valuable excipient in various formulations, including topical drug delivery systems and cleansing products.

Understanding the thermal stability and decomposition profile of this compound is critical for ensuring product quality, safety, and stability, particularly for formulations subjected to heat during manufacturing, sterilization, or storage. This guide provides a theoretical framework for its thermal decomposition, based on the known behavior of its constituent chemical moieties.

Projected Thermal Decomposition Pathway

The thermal degradation of this compound is anticipated to proceed in multiple stages, influenced by the distinct thermal labilities of the lauroyl chain, the amide linkage, and the potassium carboxylate group.

-

Initial Decomposition (Approx. 200-350°C): The initial phase of decomposition is likely to involve the cleavage of the hydrophobic lauroyl chain. Pyrolysis of long-chain alkyl groups, as seen in other surfactants, typically yields a mixture of alkenes and alcohols[1]. Concurrently, the sarcosine moiety may undergo decarboxylation, a common thermal degradation pathway for amino acids[2][3].

-

Intermediate Decomposition (Approx. 350-500°C): Following the initial fragmentation, the remaining N-methyl glycine (B1666218) fragment is expected to decompose. This stage would likely involve the cleavage of the amide bond and further fragmentation of the glycine backbone.

-

Final Decomposition and Residue Formation (Above 500°C): At higher temperatures, the more thermally stable potassium carboxylate group will decompose. Studies on potassium n-alkanoates have shown that they undergo ketonization to form potassium carbonate as a solid residue[4]. Therefore, the final non-volatile product of the thermal decomposition of this compound in an inert atmosphere is expected to be potassium carbonate.

Hypothetical Quantitative Thermal Analysis Data

The following table summarizes the projected quantitative data for the thermal decomposition of this compound based on the analysis of related compounds. Note: This data is hypothetical and should be confirmed by experimental analysis.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Mass Loss (%) | Evolved Gas Products (Hypothesized) | Final Residue |

| Stage 1: Side Chain and Carboxyl Group Degradation | ~200 | ~300 | ~40-50 | C₁₂H₂₄ (Dodecene), C₁₂H₂₅OH (Dodecanol), CO₂ | Intermediate Organic Fragments, Potassium Salts |

| Stage 2: Amide and Backbone Cleavage | ~350 | ~450 | ~20-30 | Smaller hydrocarbons, Amines (e.g., Methylamine), CO | Potassium Carboxylate/Carbonate Mixture |

| Stage 3: Salt Decomposition | >500 | ~750 | ~10-15 | Ketones, CO₂ | Potassium Carbonate (K₂CO₃) |

Experimental Protocols

A comprehensive thermal analysis of this compound would involve a combination of thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and evolved gas analysis (EGA), typically using a hyphenated technique like TGA-MS or TGA-FTIR.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature and mass loss of the sample during thermal decomposition.

-

Instrumentation: A thermogravimetric analyzer.

-

Procedure:

-

Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample from ambient temperature (e.g., 30°C) to 900°C at a constant heating rate of 10°C/min.

-

Maintain a constant flow of an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

-

Record the mass of the sample as a function of temperature.

-

The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates for each stage.

-

Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with thermal transitions, such as melting, crystallization, and decomposition.

-

Instrumentation: A differential scanning calorimeter.

-

Procedure:

-

Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

-

Seal the pan hermetically. A pinhole may be introduced in the lid to allow for the escape of volatile decomposition products.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample from ambient temperature to a temperature beyond its final decomposition point (e.g., 600°C) at a heating rate of 10°C/min under a nitrogen atmosphere.

-

Record the differential heat flow between the sample and the reference. Endothermic peaks will indicate melting or boiling, while exothermic peaks will signify decomposition or crystallization.

-

Evolved Gas Analysis (EGA) by TGA-MS or TGA-FTIR

-

Objective: To identify the chemical nature of the gaseous products evolved during decomposition.

-

Instrumentation: A TGA instrument coupled to a Mass Spectrometer (MS) or a Fourier Transform Infrared Spectrometer (FTIR).

-

Procedure:

-

Perform a TGA experiment as described in section 4.1.

-

The gas evolved from the TGA furnace is transferred via a heated transfer line to the MS or FTIR spectrometer.

-

For TGA-MS, mass spectra are continuously recorded, allowing for the identification of the mass-to-charge ratio of the evolved species.

-

For TGA-FTIR, infrared spectra of the evolved gases are continuously recorded, allowing for the identification of functional groups and specific gaseous molecules.

-

Correlate the evolution of specific gases with the mass loss stages observed in the TGA data.

-

Visualizations

Experimental Workflow for Thermal Analysis

Caption: A generalized workflow for the thermal analysis of this compound.

Conclusion

While direct experimental data on the thermal decomposition of this compound is sparse, a scientifically robust projection can be made based on the known thermal behavior of its constituent parts: a long-chain potassium carboxylate and an N-acyl amino acid. The proposed multi-stage decomposition pathway, culminating in the formation of potassium carbonate, provides a solid foundation for further experimental investigation. The detailed protocols outlined in this guide offer a clear roadmap for researchers to empirically determine the precise thermal profile of this important surfactant, ensuring its safe and effective use in pharmaceutical and other advanced formulations.

References

The Intricate Dance: Potassium Lauroyl Sarcosinate's Interaction with Lipid Bilayer Models

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Potassium lauroyl sarcosinate, an anionic surfactant derived from the amino acid sarcosine, is increasingly utilized in pharmaceutical and cosmetic formulations for its mildness and functional properties. Its interaction with lipid bilayers, the fundamental structure of cell membranes, is a critical aspect influencing its efficacy and safety. This technical guide provides a comprehensive overview of the core principles governing this interaction, drawing upon data from its close analog, sodium lauroyl sarcosinate, and general principles of surfactant-lipid bilayer interactions. We delve into the physicochemical parameters, experimental methodologies to probe these interactions, and the mechanistic pathways involved.

Physicochemical Properties and Their Influence

The behavior of this compound in aqueous solution and its subsequent interaction with lipid bilayers are dictated by its fundamental physicochemical properties. The most crucial of these is the Critical Micelle Concentration (CMC), the concentration at which individual surfactant molecules (unimers) begin to self-assemble into larger aggregates called micelles.[1][2] It is at and above the CMC that the surfactant's interaction with lipid membranes becomes most pronounced.

The interaction of surfactants with lipid vesicles is a concentration-dependent process. Generally, at concentrations below the CMC, surfactant monomers can partition into the lipid bilayer. As the concentration approaches the CMC, the bilayer becomes saturated with surfactant molecules, leading to increased membrane permeability.[3] At concentrations above the CMC, the solubilization of the lipid bilayer into mixed micelles can occur.[4]

Table 1: Physicochemical Properties of Lauroyl Sarcosinates

| Parameter | Value (for Sodium Lauroyl Sarcosinate) | Significance in Lipid Bilayer Interaction |

| Critical Micelle Concentration (CMC) | 13.9 - 14.6 mM | Defines the concentration threshold for significant membrane interaction and potential solubilization.[1][5] |

| Degree of Counter-ion Dissociation (α) | Varies with temperature and additives | Influences the electrostatic interactions between the surfactant headgroups and the lipid bilayer surface.[5] |

| Standard Free Energy of Micellization (ΔG°mic) | Negative values indicate spontaneous micellization | Provides insight into the thermodynamic driving forces of surfactant self-assembly, which precedes major bilayer disruption.[6] |

| Standard Enthalpy of Micellization (ΔH°mic) | Varies with temperature | Indicates whether the micellization process is endothermic or exothermic, reflecting the nature of intermolecular forces.[6] |

| Standard Entropy of Micellization (ΔS°mic) | Positive values are common | Often the primary driving force for micellization (hydrophobic effect), where the release of ordered water molecules around the hydrophobic tails increases entropy.[6] |

Note: Data presented is for sodium lauroyl sarcosinate, a close analog of this compound. The thermodynamic parameters are temperature-dependent.

Mechanisms of Interaction with Lipid Bilayers

The interaction of anionic surfactants like this compound with lipid bilayers is a multi-step process that can range from simple adsorption to complete membrane solubilization. This process is influenced by the surfactant's concentration, the lipid composition of the bilayer, and environmental factors such as temperature and ionic strength.

One key area of interaction is with the stratum corneum, the outermost layer of the skin, which is rich in lipids such as ceramides (B1148491), cholesterol, and free fatty acids.[7] Surfactants can enhance skin penetration of active ingredients by disrupting the highly ordered structure of these lipids.[8][9] Studies on sodium lauroyl sarcosinate have shown that it can impact the skin lipidome, leading to a decrease in ceramides and an increase in phosphatidylglycerol and phosphatidylcholine.[10][11] This alteration of the lipid environment can increase skin permeability.

Experimental Protocols for Studying Interactions

A variety of biophysical techniques are employed to characterize the interaction between this compound and lipid bilayer models. Each technique provides unique insights into different aspects of the interaction, from surface binding to changes in membrane structure and stability.

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)

QCM-D is a highly sensitive, real-time technique for monitoring the formation of supported lipid bilayers (SLBs) and their subsequent interaction with molecules like surfactants.[12][13] It measures changes in the resonance frequency (Δf) and energy dissipation (ΔD) of a quartz crystal sensor.

Experimental Workflow:

-

Sensor Preparation: A clean silica- or gold-coated quartz crystal sensor is mounted in the QCM-D chamber.

-

SLB Formation: A solution of lipid vesicles (e.g., liposomes) is introduced into the chamber. The vesicles adsorb, fuse, and rupture on the sensor surface to form a continuous SLB. This process is monitored in real-time by observing a characteristic decrease in frequency and a transient increase, followed by a decrease, in dissipation.[14]

-

Baseline Establishment: A stable baseline is established for the formed SLB in a suitable buffer.

-

Surfactant Injection: A solution of this compound at a specific concentration is flowed over the SLB.

-

Data Acquisition and Analysis: Changes in Δf and ΔD are recorded. An increase in frequency and dissipation typically indicates the removal of the lipid bilayer from the sensor surface due to solubilization by the surfactant.

Fluorescence Spectroscopy

Fluorescence-based assays are powerful tools for investigating the effect of surfactants on the integrity and fluidity of lipid vesicles (liposomes).

Membrane Permeability/Leakage Assay:

This assay measures the release of a fluorescent dye encapsulated within liposomes upon interaction with a surfactant.

-

Liposome (B1194612) Preparation: Liposomes are prepared with a self-quenching concentration of a water-soluble fluorescent dye (e.g., calcein) encapsulated in their aqueous core.

-

Removal of External Dye: Untrapped dye is removed by size-exclusion chromatography.

-

Fluorescence Measurement: The liposome suspension is placed in a fluorometer, and the baseline fluorescence is measured.

-

Surfactant Addition: this compound is added to the liposome suspension.

-

Monitoring Fluorescence Increase: As the surfactant disrupts the lipid bilayer, the encapsulated dye is released and diluted, leading to an increase in fluorescence intensity. The rate and extent of this increase are proportional to the membrane permeabilizing effect of the surfactant.[3]

Membrane Fluidity Assay:

This assay utilizes fluorescent probes that are sensitive to the microenvironment within the lipid bilayer to assess changes in membrane fluidity.

-

Liposome Preparation: Liposomes are labeled with a lipophilic fluorescent probe (e.g., Laurdan).

-

Fluorescence Measurement: The fluorescence emission spectrum of the labeled liposomes is recorded.

-

Surfactant Addition: this compound is added to the liposome suspension.

-

Spectral Analysis: Changes in the emission spectrum, often quantified by the Generalized Polarization (GP) value for Laurdan, indicate alterations in membrane fluidity. A decrease in GP suggests an increase in membrane fluidity.[15][16]

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can provide information about the conformational order of the lipid acyl chains and the hydration of the headgroup region upon interaction with surfactants.[17][18]

-

Sample Preparation: A hydrated film of lipids or a dispersion of liposomes is prepared.

-

FTIR Spectrum Acquisition: The FTIR spectrum of the lipid sample is recorded, focusing on the C-H stretching vibrations of the acyl chains (around 2800-3000 cm⁻¹) and the C=O stretching of the ester linkages (around 1730 cm⁻¹).

-

Surfactant Interaction: The lipid sample is incubated with a solution of this compound.

-

Post-Interaction Spectrum: The FTIR spectrum is recorded again.

-

Data Analysis: An increase in the frequency of the C-H stretching bands indicates a disordering of the lipid acyl chains, suggesting insertion of the surfactant into the bilayer.[9]

Molecular Dynamics (MD) Simulations

MD simulations provide atomistic-level insights into the dynamic interactions between surfactant molecules and a lipid bilayer.[19][20][21]

Simulation Protocol:

-

System Setup: A model lipid bilayer (e.g., POPC) is constructed and solvated in a water box with appropriate ions.

-

Surfactant Placement: this compound molecules are placed in the aqueous phase.

-

Equilibration: The system is equilibrated to ensure a stable starting configuration.

-

Production Run: A long-timescale simulation is performed to observe the spontaneous interaction of the surfactant with the bilayer.

-

Trajectory Analysis: The simulation trajectory is analyzed to determine the location and orientation of the surfactant molecules within the bilayer, their effect on lipid ordering, membrane thickness, and potential for pore formation.

Conclusion

The interaction of this compound with lipid bilayer models is a multifaceted process that is fundamental to its application in various formulations. While direct experimental data for the potassium salt is limited, a robust understanding can be built from studies on its sodium analog and the general principles of anionic surfactant-membrane interactions. The experimental techniques outlined in this guide provide a powerful toolkit for researchers to quantitatively and qualitatively assess these interactions, enabling the rational design of safer and more effective products. Future research focusing directly on this compound will be invaluable in further refining our understanding of its specific effects on model and biological membranes.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 3. Interaction of surfactants with phospholipid vesicles in the low concentration regime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. jocpr.com [jocpr.com]

- 6. ajchem-a.com [ajchem-a.com]

- 7. Molecular interactions of plant oil components with stratum corneum lipids correlate with clinical measures of skin barrier function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]

- 9. Effect of mixed surfactants on stratum corneum: a drying stress and Raman spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The impacts of sodium lauroyl sarcosinate in facial cleanser on facial skin microbiome and lipidome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Formation of a Fully Anionic Supported Lipid Bilayer to Model Bacterial Inner Membrane for QCM-D Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biolinscientific.com [biolinscientific.com]

- 14. Following the Formation of Supported Lipid Bilayers on Mica: A Study Combining AFM, QCM-D, and Ellipsometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel insights into the modulation of the voltage-gated potassium channel KV1.3 activation gating by membrane ceramides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Membrane fluidity, composition, and charge affect the activity and selectivity of the AMP ascaphin-8 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Interaction between Soluble and Membrane-Embedded Potassium Channel Peptides Monitored by Fourier Transform Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. news-medical.net [news-medical.net]

- 19. Frontiers | Modeling the molecular fingerprint of protein-lipid interactions of MLKL on complex bilayers [frontiersin.org]

- 20. Molecular modeling of lipid probes and their influence on the membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Molecular simulations and lipid-protein interactions: potassium channels and other membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Investigation of Potassium Lauroyl Sarcosinate's Antimicrobial Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract: Potassium lauroyl sarcosinate, an anionic surfactant derived from the amino acid sarcosine, is widely utilized in personal care products for its cleansing and foaming properties.[1][2][3][4] This document provides a preliminary technical investigation into its antimicrobial activity. While direct and extensive research on the potassium salt is limited, this guide leverages available data on the closely related sodium lauroyl sarcosinate to infer its potential efficacy and mechanism of action. The shared lauroyl sarcosinate anion is the primary active component, suggesting comparable antimicrobial behavior. This guide outlines the probable mechanism of action, summarizes key quantitative antimicrobial data, and provides detailed experimental protocols for assessing its efficacy.

Postulated Mechanism of Antimicrobial Action

Anionic surfactants like this compound primarily exert their antimicrobial effect by disrupting the integrity of the microbial cell membrane.[5] The amphiphilic nature of the molecule, which contains a hydrophobic 12-carbon lauroyl chain and a hydrophilic carboxylate group, allows it to intercalate into the lipid bilayer of the bacterial cell membrane.[6][7] This insertion disrupts the membrane's structure and function, leading to increased permeability, leakage of essential intracellular components such as ions and metabolites, and ultimately, cell lysis and death.[5][8] This detergent-like action is a common mechanism for many surfactants.[5]

Quantitative Antimicrobial Data

| Microorganism | Gram Stain | MIC (mg/mL) | MBC (mg/mL) | Reference |

| Staphylococcus aureus | Gram-positive | 37.5 | 300 | [5] |

| Escherichia coli | Gram-negative | 75 | 300 | [5] |

| Pseudomonas aeruginosa | Gram-negative | 300 | >300 | [5] |

Note: The data presented is for Sodium Lauroyl Sarcosinate . It is used here as a proxy for this compound due to the identical active anion. MIC is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[9][10] MBC is the lowest concentration that results in microbial death.[10]

Experimental Protocols

To assess the antimicrobial activity of this compound, standardized methods must be employed. The following sections detail the protocols for determining MIC and MBC using the broth microdilution method, which is a widely accepted technique.[8][11][12]

The overall process for testing the antimicrobial properties of a compound involves several key stages, from initial preparation to final data analysis. This workflow ensures reproducibility and standardization.

This protocol details the steps for determining the MIC and MBC of this compound against a target microorganism.[8]

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Test microorganism (e.g., Staphylococcus aureus ATCC 25923)

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Mueller-Hinton Agar (B569324) (MHA) or other appropriate solid medium

-

Sterile Phosphate-Buffered Saline (PBS) or 0.9% saline

-

Spectrophotometer or Densitometer

-

Sterile pipettes and tips

Procedure:

-

Inoculum Preparation:

-

Aseptically pick several colonies of the test microorganism from an 18-24 hour agar plate.

-

Suspend the colonies in sterile PBS or saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[12] This can be verified using a spectrophotometer at a wavelength of 625 nm (absorbance of 0.08-0.13).[12]

-

Prepare the final inoculum by diluting this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8]

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

-

Prepare a stock solution of this compound in MHB at twice the highest desired test concentration. Add 200 µL of this stock solution to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix the contents of well 2 thoroughly.

-

Continue this process, transferring 100 µL from well 2 to well 3, and so on, up to well 10.

-

Discard 100 µL from well 10 after mixing.

-

Well 11 will serve as the growth control (containing MHB and inoculum, but no surfactant).

-

Well 12 will serve as the sterility control (containing only MHB).[8]

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared bacterial inoculum (at ~1 x 10⁶ CFU/mL to achieve the final 5 x 10⁵ CFU/mL) to wells 1 through 11. The final volume in these wells will be 200 µL.

-

Cover the plate and incubate at 35-37°C for 18-24 hours under appropriate atmospheric conditions.

-

-

MIC Determination:

-

MBC Determination:

-

From each well that shows no visible growth (the MIC well and all subsequent clearer wells), plate a 10-100 µL aliquot onto an MHA plate.

-

Incubate the MHA plates at 35-37°C for 18-24 hours.

-

The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).[10]

-

Conclusion and Future Directions

The available evidence, primarily from its sodium salt counterpart, suggests that this compound possesses antimicrobial activity, particularly against Gram-positive bacteria like S. aureus.[5] The likely mechanism of action is the disruption of the bacterial cell membrane, a characteristic feature of anionic surfactants.[5][13]

However, a comprehensive understanding requires further investigation focused specifically on the potassium salt. Future research should aim to:

-

Determine the MIC and MBC values of this compound against a broad spectrum of clinically relevant bacteria and fungi.

-

Perform time-kill kinetic assays to understand the rate and dynamics of its bactericidal or bacteriostatic action.

-

Investigate its potential for synergistic activity when combined with other antimicrobial agents.

-

Evaluate its efficacy in more complex formulations to understand how other ingredients may impact its antimicrobial performance.

This technical guide provides a foundational framework for initiating such investigations, offering standardized protocols and a summary of the current, albeit inferred, state of knowledge.

References

- 1. specialchem.com [specialchem.com]

- 2. cosmileeurope.eu [cosmileeurope.eu]

- 3. specialchem.com [specialchem.com]

- 4. qzebright.com [qzebright.com]

- 5. researchgate.net [researchgate.net]